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Compound of Interest

Compound Name: TCO-PEG5-maleimide

Cat. No.: B12422763

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cyclooctene-PEG5-maleimide (TCO-PEG5-Maleimide) is a heterobifunctional
crosslinker that is instrumental in the field of bioconjugation. Its unique architecture, featuring a
strained trans-cyclooctene (TCO) group, a hydrophilic 5-unit polyethylene glycol (PEG5)
spacer, and a thiol-reactive maleimide group, enables a dual-reaction strategy for the precise
assembly of complex biomolecular conjugates.[1] This guide provides a comprehensive
overview of its properties, reaction kinetics, and applications, with detailed protocols for its use
in constructing antibody-drug conjugates (ADCSs), proteolysis-targeting chimeras (PROTACS),
and fluorescent probes.

The TCO moiety facilitates exceptionally fast and selective bioorthogonal ligation with tetrazine-
functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This
“click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding
efficiently under physiological conditions without the need for a catalyst.[1] Concurrently, the
maleimide group allows for covalent attachment to molecules containing free sulfhydryl groups,
such as cysteine residues in proteins and peptides.[3] The PEG5 spacer enhances aqueous
solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the
resulting conjugate.[1]

Core Properties and Chemical Data
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Property Value Source
Chemical Formula C25H40N209

Molecular Weight 512.59 g/mol

Appearance White solid or colorless oil

Soluble in water, ethanol,

Solubility DMSO, DMF, DCM, THF,
acetonitrile
Purity >95%

Store at -20°C, desiccated,
Storage Conditions and protected from light. Avoid

frequent freeze-thaw cycles.

Reaction Kinetics and Stability

The dual functionality of TCO-PEG5-maleimide allows for two distinct and orthogonal
conjugation reactions. The kinetics and stability of these reactions are critical for experimental
design and success.
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Parameter

TCO-Tetrazine (IEDDA)
Reaction

Maleimide-Thiol Reaction

Second-Order Rate Constant

(k)

> 800 M~1s~1 (up to 2000
M~1s~1 reported for some

TCO-tetrazine pairs)

Dependent on pH and thiol
pKa

Reaction pH

Wide range, typically
physiological pH (7.0-7.5)

Optimal at pH 6.5-7.5

Reaction Time

30-60 minutes at low

micromolar concentrations

1-4 hours at room temperature

Molar Excess of Reagent

1.1 - 5 fold molar excess of

tetrazine-labeled molecule

10-20 fold molar excess of

maleimide reagent

Stability of Linkage

Stable dihydropyridazine bond

Stable thioether bond.
However, the maleimide-thiol
adduct can undergo retro-
Michael addition and thiol
exchange, particularly with N-

alkyl substituted maleimides.

Aqueous Stability of TCO

moiety

TCO-labeled 1gG loses
~10.5% reactivity after 4
weeks at 4°C and ~7% at
-20°C in PBS pH 7.5. The half-
life of TCO can be short as it
can isomerize to the less
reactive cis-cyclooctene
(CCO). Long-term storage of
TCO compounds is not

recommended.

The maleimide group is
susceptible to hydrolysis,

especially at pH > 7.5.

Data compiled from sources:

Visualizing the Dual-Reaction Mechanism

The power of Trans-cyclooctene-PEG5-maleimide lies in its ability to act as a central linker

connecting two different molecules through two distinct chemical reactions. This can be
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visualized as a logical workflow.

Dual-Reaction Mechanism of TCO-PEG5-Maleimide

Thiol-Maleimide Conjugation

TCO-PEG5-Maleimide
Maleimide-Thiol Reaction

Molecule A (pH 6.5-7.5) . Intermediate Conjugate
(e.g., Protein with -SH group)) '(Molecule A-S-Maleimide-PEG5-TCO)  |EDDA Cycloaddition
(Bioorthogonal)
TCO-Tetrazine 'Elick’ Reaction
Molecule B \ ‘( Final Conjugate
(e.g., Tetrazine-labeled drug)) 'QMolecuIe A-Linker-Molecule B)

Click to download full resolution via product page
Dual-reaction mechanism of TCO-PEG5-Maleimide.

Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate
(ADC)

This protocol describes the conjugation of a thiol-containing antibody to a tetrazine-
functionalized cytotoxic drug using TCO-PEG5-maleimide.

Materials:
e Monoclonal Antibody (mAb) with accessible cysteine residues
e TCO-PEG5-maleimide

» Tetrazine-functionalized cytotoxic drug
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Tris(2-carboxyethyl)phosphine (TCEP)

Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

Anhydrous DMSO or DMF

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Size Exclusion Chromatography (SEC) system for purification

Procedure:

e Antibody Reduction (Thiol Generation):

[¢]

Prepare the antibody solution at 1-5 mg/mL in degassed PBS.

[e]

Add a 10-fold molar excess of TCEP solution (e.g., 10 mM in water) to the antibody
solution.

[e]

Incubate for 30-60 minutes at room temperature to reduce disulfide bonds.

o

Remove excess TCEP using a desalting column, exchanging the buffer back to degassed
PBS.

e Antibody conjugation with TCO-PEG5-Maleimide:

[¢]

Immediately after desalting, prepare a 5-20 mM stock solution of TCO-PEG5-maleimide
in anhydrous DMSO or DMF.

o Add a 10-20 fold molar excess of the TCO-PEG5-maleimide solution to the reduced
antibody.

o Incubate for 1-4 hours at room temperature or 2-8 hours at 4°C with gentle mixing.

o Remove excess TCO-PEG5-maleimide using a desalting column. The resulting product is
the TCO-functionalized antibody (mAb-TCO).

e ADC Formation via IEDDA Click Chemistry:
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o Prepare a stock solution of the tetrazine-functionalized drug in DMSO.
o Add a 1.5 to 5-fold molar excess of the tetrazine-drug to the mAb-TCO solution.
o Incubate for 60 minutes at room temperature.

 Purification and Characterization:

o Purify the ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug
and other small molecules.

o Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques
such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction
chromatography (HIC).
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Workflow for Antibody-Drug Conjugate (ADC) Synthesis

[Start: Monoclonal Antibody (mAb)]

'

1. Antibody Reduction
(TCEP)

2. Desalting
(Remove TCEP)

'

@. Conjugation with TCO-PEG5-MaIeimid9

4. Desalting
(Remove excess linker)

'

E‘S. Click Reaction with Tetrazine-Drug]

6. Purification
(SEC)
7. Characterization
(DAR, Purity)
[End: Purified AD@

Click to download full resolution via product page

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
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Protocol 2: Synthesis of a PROTAC

This protocol outlines the assembly of a PROTAC by linking a thiol-containing E3 ligase ligand
to a tetrazine-functionalized target protein ligand.

Materials:

E3 ligase ligand with a free thiol group

Target protein ligand functionalized with a tetrazine

TCO-PEG5-maleimide

Reaction buffer (e.g., PBS pH 7.0)

Anhydrous DMSO or DMF

HPLC for purification and analysis

Procedure:

e Reaction of E3 Ligase Ligand with TCO-PEG5-Maleimide:

o Dissolve the thiol-containing E3 ligase ligand in the reaction buffer.

o Prepare a stock solution of TCO-PEG5-maleimide in DMSO or DMF.

o Add a 1.5 to 3-fold molar excess of the TCO-PEG5-maleimide solution to the E3 ligase
ligand solution.

o Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
o Upon completion, purify the intermediate (E3 ligand-linker) by preparative HPLC.
 PROTAC Assembly via IEDDA Click Chemistry:

o Dissolve the purified E3 ligand-linker intermediate and the tetrazine-functionalized target
protein ligand in a suitable solvent (e.g., DMSO).
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o Mix the two components, typically in a 1:1 or with a slight excess of one component.

o Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction
by LC-MS.

o Purification and Characterization:
o Purify the final PROTAC molecule by preparative HPLC.

o Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.
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Workflow for PROTAC Synthesis

E3 Ligase Ligand -
(with -SH) TCO-PEG5-Maleimide

N/

1. Conjugation
(Maleimide-Thiol)

:

2. Purification Target Protein Ligand
(HPLC) (with Tetrazine)

N/

3. PROTAC Assembly
(IEDDA Click Reaction)

:

4. Purification
(HPLC)

:

5. Characterization
(LC-MS, NMR)

:

Final PROTAC

Click to download full resolution via product page
Workflow for PROTAC Synthesis.

Application in Studying Signaling Pathways
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While TCO-PEG5-maleimide does not directly participate in signaling pathways, it is a
powerful tool for creating bespoke chemical probes and targeted therapeutics to investigate
and modulate these pathways. For instance, a researcher can conjugate a known kinase
inhibitor (functionalized with a tetrazine) to an antibody that targets a specific cell surface
receptor (with engineered thiols). This creates a tool to deliver the inhibitor to a specific cell
type, allowing for the study of the kinase's role in signaling downstream of that receptor.

Hypothetical Workflow for Studying the PI3K/Akt Pathway:

e Synthesize a targeted inhibitor: Conjugate a tetrazine-modified PI3K inhibitor to a TCO-
functionalized antibody that targets a receptor upstream of the PI3K/Akt pathway (e.g.,
EGFR), following a protocol similar to ADC synthesis.

o Cell Treatment: Treat cancer cells overexpressing the target receptor with the synthesized
antibody-inhibitor conjugate.

o Pathway Analysis: Lyse the cells at various time points and perform Western blotting to
analyze the phosphorylation status of key downstream proteins in the PI3K/Akt pathway,
such as Akt (at Ser473) and mTOR. A decrease in phosphorylation would indicate successful
targeted inhibition of the pathway.
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Workflow for Signaling Pathway Modulation Study

[1- Synthesize B|oconjugati [2 Culture Target Cells]

(e.g., Antibody-Inhibitor)

W

[3. Treat Cells with Bioconjugate]

'

G. Cell Lysis at Time Points]

5. Biochemical Analysis
(e.g., Western Blot)

6. Data Interpretation
(Assess pathway modulation)

Click to download full resolution via product page

Workflow for Signaling Pathway Modulation Study.

Conclusion

Trans-cyclooctene-PEG5-maleimide is a versatile and powerful bifunctional linker that bridges
the worlds of bioorthogonal click chemistry and traditional thiol-reactive bioconjugation. Its well-
defined structure, high reactivity, and the enhanced solubility conferred by the PEG spacer
make it an invaluable tool for researchers in chemistry, biology, and medicine. The detailed
protocols and workflows provided in this guide offer a starting point for the rational design and
synthesis of advanced bioconjugates for a wide range of applications, from fundamental
biological research to the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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